molecular formula C11H21NO2 B1397154 (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate CAS No. 876617-06-0

(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate

Cat. No.: B1397154
CAS No.: 876617-06-0
M. Wt: 199.29 g/mol
InChI Key: JWPIUFHZDRAHKC-SECBINFHSA-N
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Description

®-tert-butyl 2-ethylpyrrolidine-1-carboxylate is an organic compound with the IUPAC name of tert-butyl ®-2-ethylpyrrolidine-1-carboxylate. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (2S)-2-((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate with a Grignard reagent or organolithium reagent. For example, a mixture of copper(I) iodide and diethyl ether is added dropwise to a solution of methyllithium in diethyl ether at low temperatures (0-5°C). This is followed by the addition of tert-butyl (2S)-2-((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate in dichloromethane, and the reaction is stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 2-ethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines, depending on the specific reagents and conditions used .

Scientific Research Applications

®-tert-butyl 2-ethylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (2S)-2-ethylpyrrolidine-1-carboxylate: The enantiomer of ®-tert-butyl 2-ethylpyrrolidine-1-carboxylate, with similar chemical properties but different biological activity.

    tert-butyl 2-methylpyrrolidine-1-carboxylate: A structurally similar compound with a methyl group instead of an ethyl group.

    tert-butyl 2-phenylpyrrolidine-1-carboxylate: A compound with a phenyl group instead of an ethyl group

Uniqueness

®-tert-butyl 2-ethylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other similar compounds. This makes it valuable in the synthesis of chiral drugs and other applications where stereochemistry is crucial .

Properties

IUPAC Name

tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPIUFHZDRAHKC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730931
Record name tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876617-06-0
Record name tert-Butyl (2R)-2-ethylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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